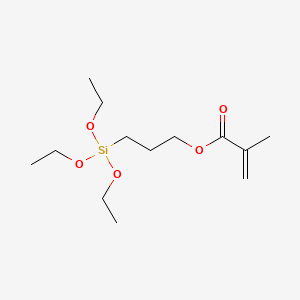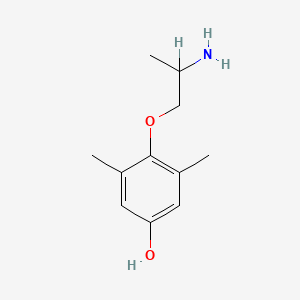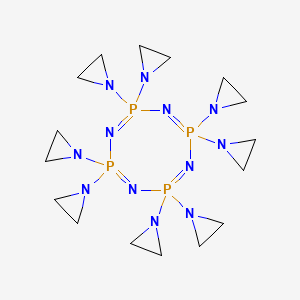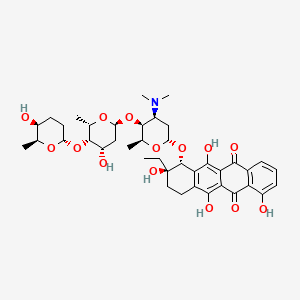
Cosmomycin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cosmomycin B is a natural product found in Streptomyces olindensis, Algoriphagus, and other organisms with data available.
Aplicaciones Científicas De Investigación
DNA Damage Induction and Repair Mechanisms : Cosmomycin D, closely related to Cosmomycin B, has been shown to induce time-dependent apoptosis in nucleotide excision repair-deficient fibroblasts. This finding suggests its potential role in targeted cancer therapies, especially in cells with specific genetic vulnerabilities (Carvalho et al., 2010).
DNA-Binding Properties : The ability of Cosmomycin D to intercalate with double-stranded DNA has been studied, revealing that it can form stable complexes with DNA, a crucial characteristic for its role as an antitumor agent (Furlan et al., 2004).
Metabolic Flux Analysis in Drug Production : Research on Streptomyces olindensis, the bacteria that produce Cosmomycin, has led to insights into directing its metabolism from growth to anti-tumor drug production. This could have implications for optimizing the production of Cosmomycin for therapeutic use (Lobato et al., 2007).
Glycosylation in Biosynthesis : The unique glycosylation pattern in cosmomycins, including Cosmomycin B, has been a subject of study. Insights into the glycosylation steps during biosynthesis could be crucial for developing new derivatives with potentially enhanced therapeutic properties (Garrido et al., 2006).
Mass Spectrometry Studies : Investigations using mass spectrometry have demonstrated the DNA-binding properties of Cosmomycin D, providing insights into its mechanism of action at the molecular level (Kelso et al., 2008).
Genome Sequencing of Producer Bacteria : The genome sequence of Streptomyces olindensis, the producer of Cosmomycin D, has been completed, revealing numerous secondary metabolite biosynthetic gene clusters including the cosmomycin D cluster. This is crucial for understanding the biosynthesis and potential genetic engineering of Cosmomycin compounds (Rojas et al., 2014).
Self-Resistance Mechanisms in Producing Bacterium : Understanding self-resistance mechanisms in Streptomyces olindensis, the bacterium that produces Cosmomycin, is essential for developing strategies to enhance production and understand resistance in tumor cells (Arteaga et al., 2022).
Propiedades
Número CAS |
40795-73-1 |
|---|---|
Nombre del producto |
Cosmomycin B |
Fórmula molecular |
C40H53NO14 |
Peso molecular |
771.8 g/mol |
Nombre IUPAC |
(9R,10R)-10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C40H53NO14/c1-7-40(49)14-13-21-30(36(48)32-31(34(21)46)35(47)29-20(33(32)45)9-8-10-24(29)43)39(40)55-27-15-22(41(5)6)37(18(3)51-27)54-28-16-25(44)38(19(4)52-28)53-26-12-11-23(42)17(2)50-26/h8-10,17-19,22-23,25-28,37-39,42-44,46,48-49H,7,11-16H2,1-6H3/t17-,18-,19-,22-,23-,25-,26-,27-,28-,37+,38+,39+,40+/m0/s1 |
Clave InChI |
MYQIMJTUIOIEOX-LVWNLLCFSA-N |
SMILES isomérico |
CC[C@]1(CCC2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O[C@H]4C[C@@H]([C@@H]([C@@H](O4)C)O[C@H]5CC[C@@H]([C@@H](O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O |
SMILES |
CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(C(O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O |
SMILES canónico |
CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(C(O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O |
Otros números CAS |
77517-27-2 |
Sinónimos |
cosmomycin B rhodilunancin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



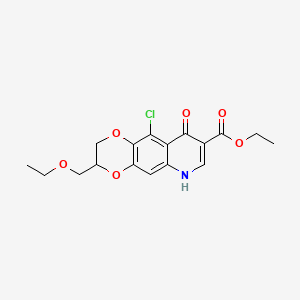
![1-[2-(diethylamino)ethyl]-5,6-dimethyl-1H-pyrrolo[1,2,3-de]quinoxalin-2(3H)-one](/img/structure/B1208831.png)



![(3R,4S)-4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B1208837.png)
![(1S,2R,5R)-5-(6-aminopurin-9-yl)-3-[(1R)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B1208839.png)

